REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].[C:9](O[O:18][C:19](=[O:26])[C:20]1C=CC=[CH:22][CH:21]=1)(=O)[C:10]1C=CC=CC=1.CC(C)=[O:29]>>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].[C:19]1(=[O:26])[O:18][C:22](=[O:29])[CH:21]=[CH:20]1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
dienes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCCCCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.4 mol | |
AMOUNT: MASS | 55.2 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.2 mol | |
AMOUNT: MASS | 19.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |